molecular formula C3H2ClNS B2879956 4-Chloroisothiazole CAS No. 25039-53-6

4-Chloroisothiazole

Cat. No.: B2879956
CAS No.: 25039-53-6
M. Wt: 119.57
InChI Key: YHRSRHKHEVJSBL-UHFFFAOYSA-N
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Description

4-Chloroisothiazole is a heterocyclic compound with the molecular formula C3H2ClNS. It is a derivative of isothiazole, characterized by the presence of a chlorine atom at the fourth position of the isothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroisothiazole typically involves the chlorination of isothiazole. One common method is the reaction of isothiazole with chlorine gas in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the selective chlorination at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

4-Chloroisothiazole undergoes various chemical reactions, including:

1. Substitution Reactions:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. For example, the reaction with an amine can yield an amino-substituted isothiazole.

    Electrophilic Substitution: The isothiazole ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, leading to the formation of nitro and sulfonyl derivatives.

2. Oxidation and Reduction Reactions:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

3. Cyclization Reactions:

    Formation of Heterocycles: this compound can participate in cyclization reactions to form various heterocyclic compounds, including imidazoles and triazoles, which have significant biological activities.

Comparison with Similar Compounds

4-Chloroisothiazole can be compared with other similar compounds, such as:

1. 3-Chloroisothiazole:

  • Similar in structure but with the chlorine atom at the third position. It exhibits different reactivity and biological activities compared to this compound.

2. 4-Bromo- and 4-Iodoisothiazole:

  • These compounds have bromine or iodine atoms instead of chlorine. They may have similar chemical properties but can differ in their reactivity and biological effects due to the different halogen atoms.

3. Isoxazole Derivatives:

Properties

IUPAC Name

4-chloro-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-1-5-6-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRSRHKHEVJSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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